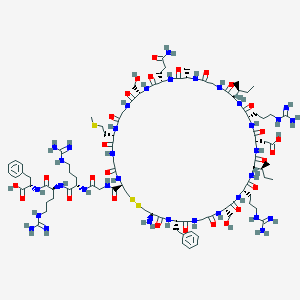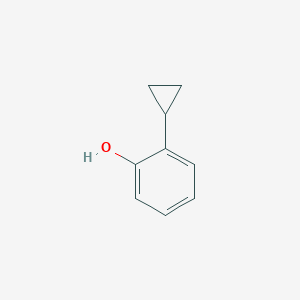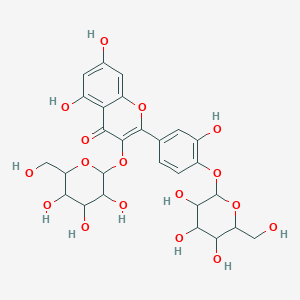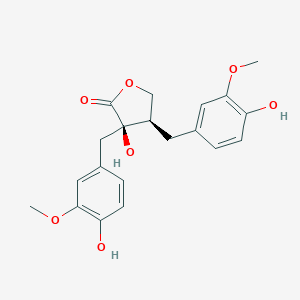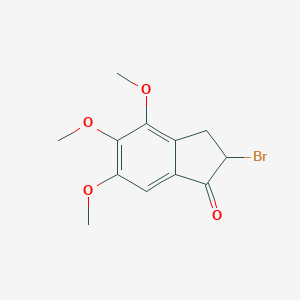
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one is an organic compound with the molecular formula C12H13BrO4 It is a brominated derivative of indanone, featuring three methoxy groups attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one typically involves the bromination of 4,5,6-trimethoxy-indan-1-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5,6-trimethoxy-indan-1-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4,5,6-trimethoxy-indan-1-one.
Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization and derivatization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one depends on its interaction with molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethoxy-indan-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-dimethoxy-indan-1-one: Similar structure but with one less methoxy group, affecting its chemical properties and reactivity.
2-Bromo-4,5,6-trimethoxy-benzene: A related compound with a benzene ring instead of an indanone core.
Uniqueness
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one is unique due to the presence of both bromine and three methoxy groups on the indanone core. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
111859-48-4 |
|---|---|
Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2-bromo-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H13BrO4/c1-15-9-5-6-7(4-8(13)10(6)14)11(16-2)12(9)17-3/h5,8H,4H2,1-3H3 |
InChI Key |
DLQGAVCZGQAWOZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2CC(C(=O)C2=C1)Br)OC)OC |
Canonical SMILES |
COC1=C(C(=C2CC(C(=O)C2=C1)Br)OC)OC |
Synonyms |
2-BROMO-2,3-DIHYDRO-4,5,6-TRIMETHOXY-1H-INDEN-1-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



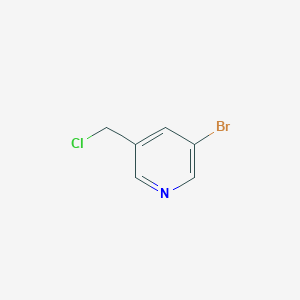
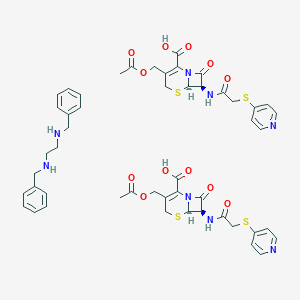

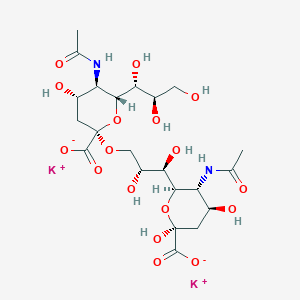
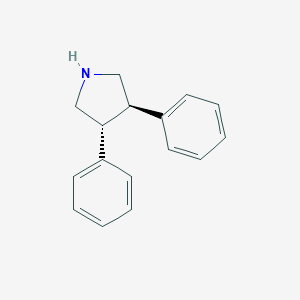
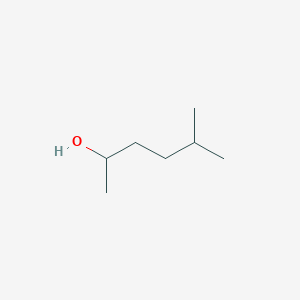

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
